

# Comparative Crystallographic Analysis of Substituted Chloronitropyridines

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## Compound of Interest

Compound Name: **2-Chloro-3-nitro-6-phenylpyridine**

Cat. No.: **B187298**

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A detailed guide for researchers in drug development, offering a comparative analysis of the X-ray crystal structures of key chloronitropyridine derivatives. This guide provides essential crystallographic data and experimental protocols to support structural biology and medicinal chemistry efforts.

While the X-ray crystal structure for **2-Chloro-3-nitro-6-phenylpyridine** is not publicly available, this guide presents a comparative analysis of two closely related and well-characterized compounds: 2-Chloro-3-nitropyridine and 2-Chloro-5-methyl-3-nitropyridine. Understanding the crystallographic properties of these analogs is crucial for predicting the structural behavior of novel derivatives and for designing targeted experiments.

## Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for 2-Chloro-3-nitropyridine and 2-Chloro-5-methyl-3-nitropyridine, providing a basis for structural comparison.

Parameter	2-Chloro-3-nitropyridine	2-Chloro-5-methyl-3-nitropyridine
Chemical Formula	<chem>C5H3ClN2O2</chem>	<chem>C6H5ClN2O2</chem>
Molecular Weight	158.54 g/mol	172.57 g/mol
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 <sub>1</sub> /n	Pca2 <sub>1</sub>
Unit Cell Dimensions		
a	7.613(1) Å	21.435(6) Å
b	12.232(2) Å	8.151(2) Å
c	7.716(1) Å	8.494(2) Å
α	90°	90°
β	118.485(2)°	90°
γ	90°	90°
Volume (V)	631.5(2) Å <sup>3</sup>	1484.0(7) Å <sup>3</sup>
Molecules per unit cell (Z)	4	8
Temperature	293 K	298 K
R-factor	0.037	Not Reported
wR-factor	0.108	Not Reported

## Experimental Protocols

The methodologies outlined below are standard procedures for single-crystal X-ray diffraction analysis and are representative of the protocols used to obtain the data for the compared compounds.

## Synthesis and Crystallization

2-Chloro-3-nitropyridine: The synthesis method for this compound is not detailed in the provided crystallographic report. Crystals suitable for X-ray diffraction were obtained through standard crystallization techniques, likely involving slow evaporation from a suitable solvent.

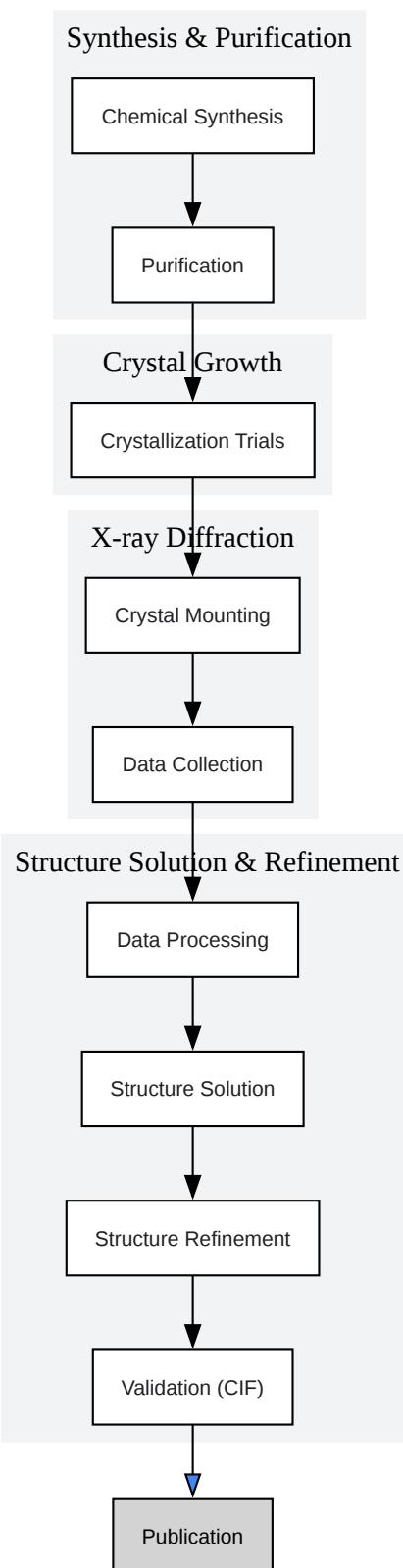
2-Chloro-5-methyl-3-nitropyridine: This compound was prepared by the chlorination of 2-hydroxy-5-methyl-3-nitropyridine using thionyl chloride. Crystals suitable for X-ray analysis were grown by slow evaporation of a solution of the compound in a 1:1 (v/v) mixture of hexane and methylene chloride at room temperature over one week.[[1](#)]

## X-ray Data Collection and Structure Refinement

For both compounds, data were collected on a diffractometer using graphite-monochromated Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ). The structures were solved by direct methods and refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

## Experimental Workflow

The following diagram illustrates the general workflow for determining the X-ray crystal structure of a small molecule.



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Caption: General workflow for X-ray crystallography.

# Signaling Pathways and Logical Relationships

Not applicable to the crystallographic data presented.

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## References

- 1. arctomsci.com [arctomsci.com]
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